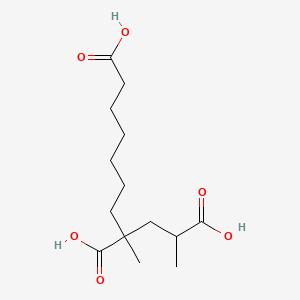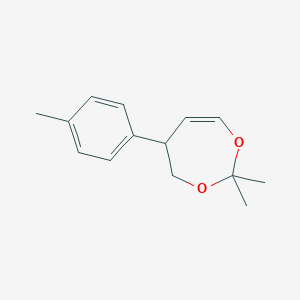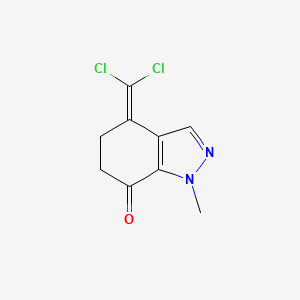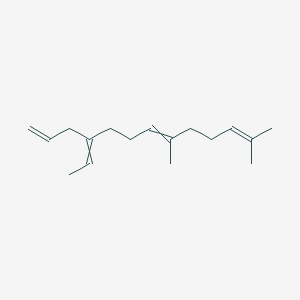silane CAS No. 132410-71-0](/img/structure/B14264288.png)
[2,6-Dimethyl-4-(prop-2-en-1-yl)phenoxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-(prop-2-en-1-yl)phenoxysilane: is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a phenoxy group substituted with dimethyl and prop-2-en-1-yl groups, bonded to a trimethylsilane moiety. Its distinct structure makes it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4-(prop-2-en-1-yl)phenoxysilane typically involves the reaction of 2,6-dimethyl-4-(prop-2-en-1-yl)phenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
2,6-Dimethyl-4-(prop-2-en-1-yl)phenol+Trimethylsilyl chloride→2,6-Dimethyl-4-(prop-2-en-1-yl)phenoxysilane+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenoxy group in 2,6-Dimethyl-4-(prop-2-en-1-yl)phenoxysilane) can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield hydrogenated products.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as halides or alkoxides can react with the trimethylsilyl group in the presence of a catalyst.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Hydrogenated phenoxy compounds.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Material Science: It can be incorporated into polymers or coatings to improve their thermal and chemical stability.
Biology:
Bioconjugation: The phenoxy group can be functionalized for bioconjugation applications, such as attaching biomolecules to surfaces or nanoparticles.
Medicine:
Drug Delivery: The compound’s unique structure allows it to be used in drug delivery systems, improving the solubility and bioavailability of therapeutic agents.
Industry:
Silane Coupling Agents: It can act as a coupling agent in the production of composite materials, enhancing the adhesion between different phases.
Comparison with Similar Compounds
Similar Compounds:
- 2,6-Dimethyl-4-(prop-2-en-1-yl)phenoxysilane
- 2,6-Dimethyl-4-(prop-2-en-1-yl)phenoxysilane
- 2,6-Dimethyl-4-(prop-2-en-1-yl)phenoxysilane
Comparison:
- 2,6-Dimethyl-4-(prop-2-en-1-yl)phenoxysilane is unique due to its trimethylsilyl group, which provides greater steric protection and hydrophobicity compared to its dimethyl, ethyl, or phenyl analogs. This results in enhanced stability and reactivity in various chemical and biological applications.
Properties
| 132410-71-0 | |
Molecular Formula |
C14H22OSi |
Molecular Weight |
234.41 g/mol |
IUPAC Name |
(2,6-dimethyl-4-prop-2-enylphenoxy)-trimethylsilane |
InChI |
InChI=1S/C14H22OSi/c1-7-8-13-9-11(2)14(12(3)10-13)15-16(4,5)6/h7,9-10H,1,8H2,2-6H3 |
InChI Key |
OGDQUAWJTKCLPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O[Si](C)(C)C)C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Di([1,1'-biphenyl]-4-yl)phosphane](/img/structure/B14264210.png)



![2-(2-Ethoxy-2-oxoethyl)-1-methyl-2H-pyrrolo[1,2-a]pyrazin-5-ium bromide](/img/structure/B14264237.png)



